

Technical Guide: Physicochemical Properties of 5-Bromoimidazo[1,2-a]pyridine

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Compound of Interest

Compound Name: 5-Bromoimidazo[1,2-a]pyridine

Cat. No.: B1254105

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoimidazo[1,2-a]pyridine is a heterocyclic organic compound that belongs to the imidazopyridine class, a scaffold of significant interest in medicinal chemistry. The presence of the bromine atom at the 5-position provides a handle for further chemical modifications, making it a versatile building block in the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the known physicochemical properties of **5-Bromoimidazo[1,2-a]pyridine**, details on experimental protocols for their determination, and an exploration of the potential biological signaling pathways associated with this class of compounds.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for **5-Bromoimidazo[1,2-a]pyridine** is summarized below.

Property	Value	Source
Molecular Formula	C ₇ H ₅ BrN ₂	Thermo Fisher Scientific[1]
Molecular Weight	197.03 g/mol	Sigma-Aldrich
Appearance	White to pale yellow to pale brown crystals or powder	Thermo Fisher Scientific[1]
Melting Point	61.0-70.0 °C	Thermo Fisher Scientific[1]
Boiling Point	Data not available	
Solubility	Data not available	
pKa	Data not available for this isomer. A predicted pKa of 5.80 ± 0.30 is available for the isomer 5-Bromoimidazo[1,5-a]pyridine.[2]	
LogP	Data not available	
CAS Number	69214-09-1	Sigma-Aldrich

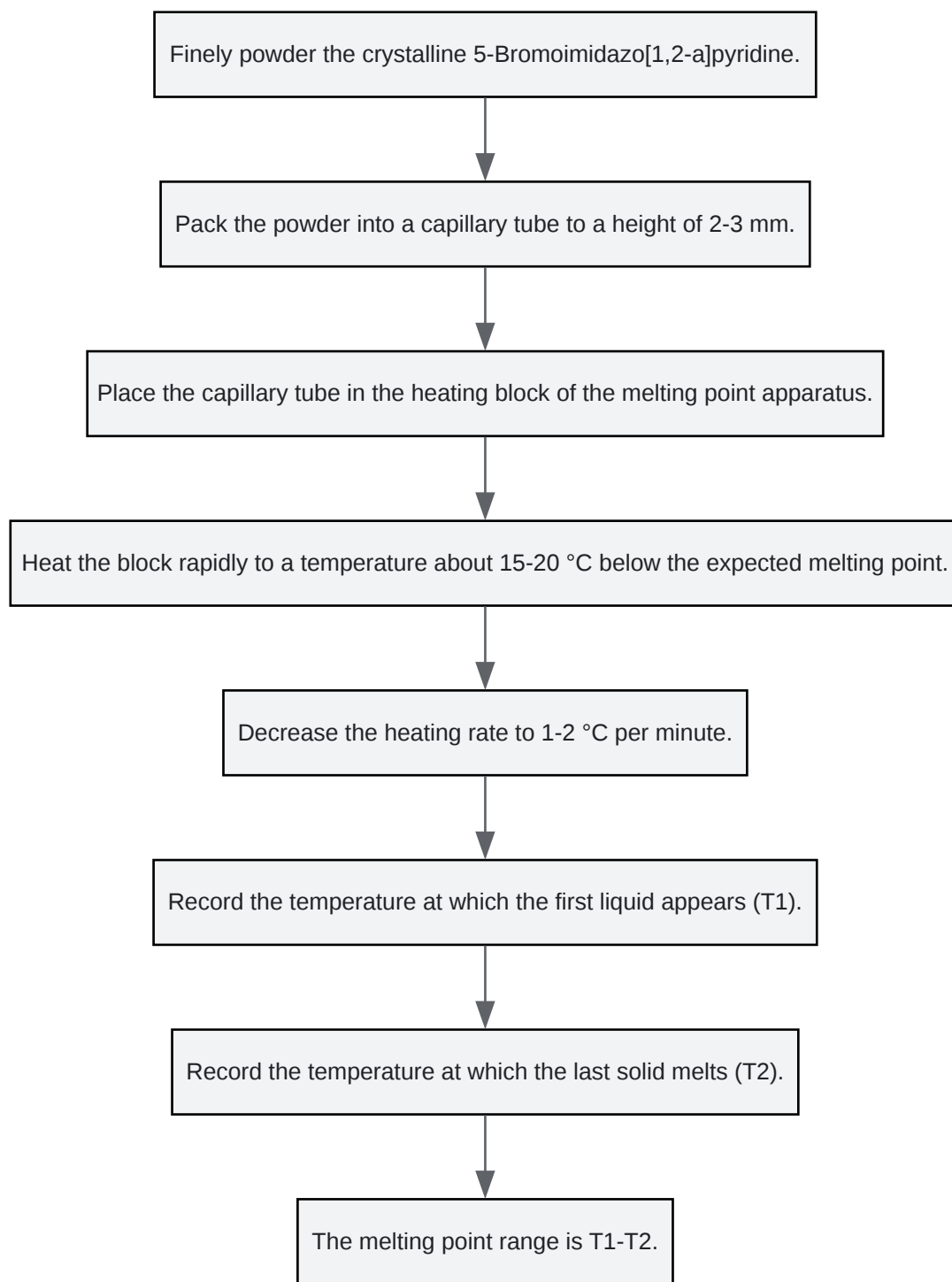
Experimental Protocols

Detailed experimental procedures are essential for the accurate and reproducible determination of physicochemical properties. Below are standard methodologies that can be employed for **5-Bromoimidazo[1,2-a]pyridine**.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be determined using a capillary melting point apparatus.

Workflow for Melting Point Determination:



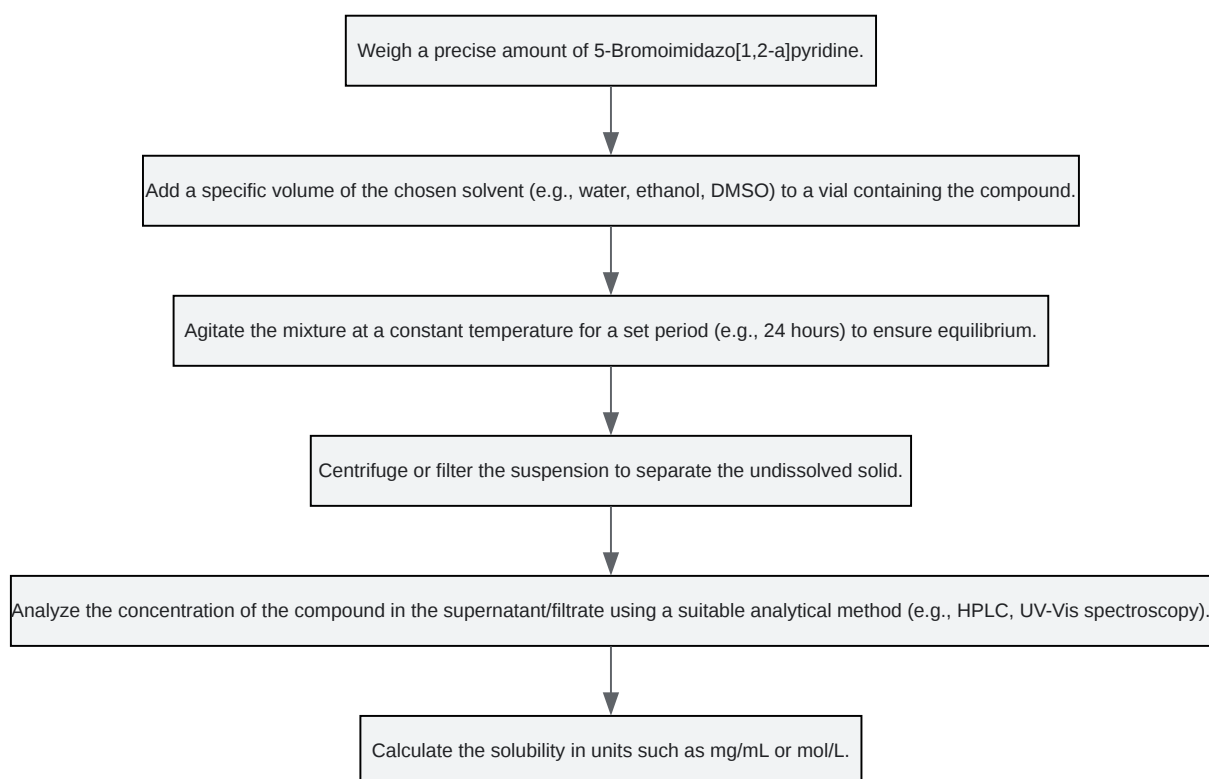
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Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Determination

The solubility of a compound in various solvents is a key parameter for formulation and biological studies.

Workflow for Solubility Determination:



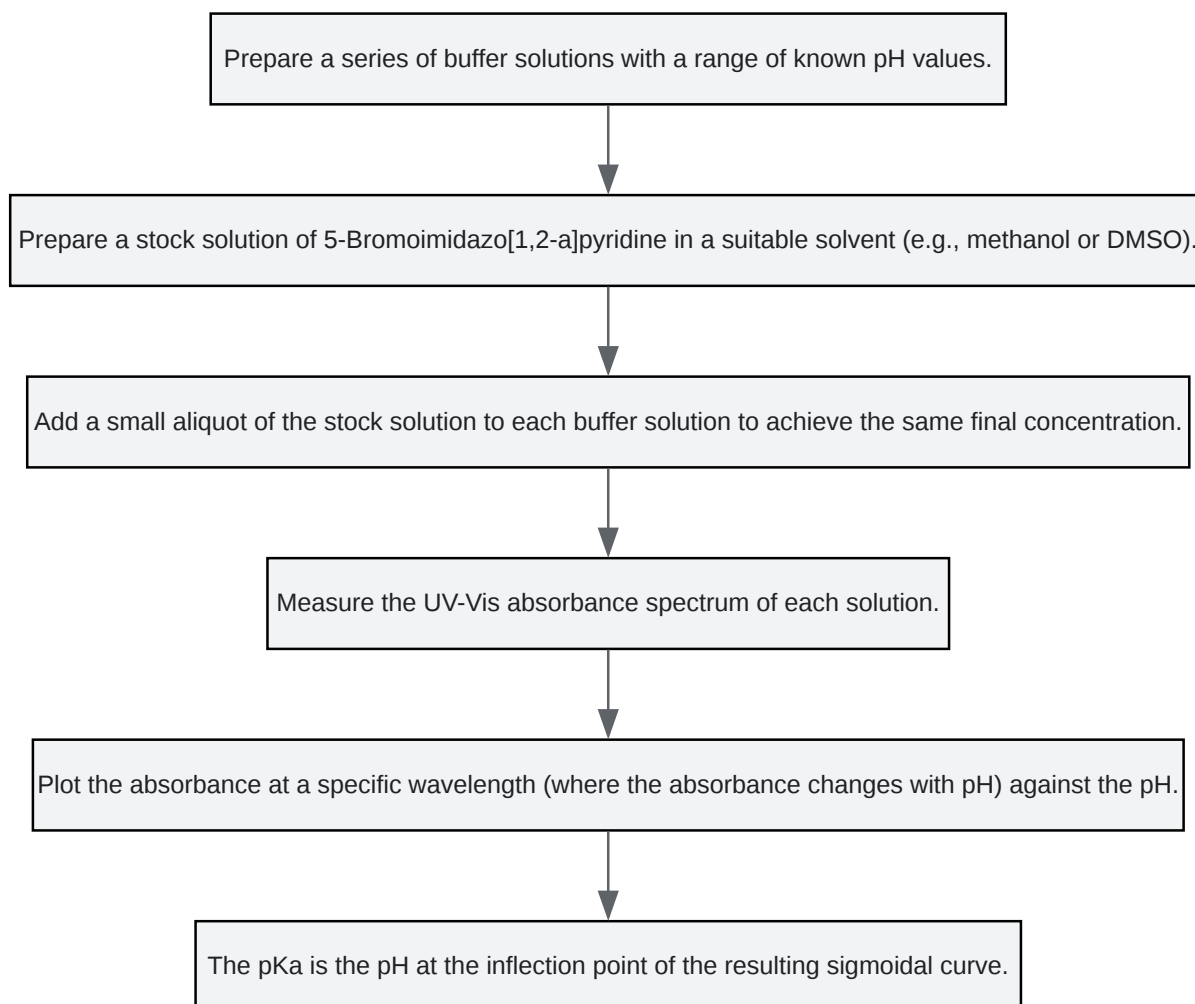
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Caption: General workflow for determining the solubility of a compound.

pKa Determination by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different pH values.

Workflow for pKa Determination:



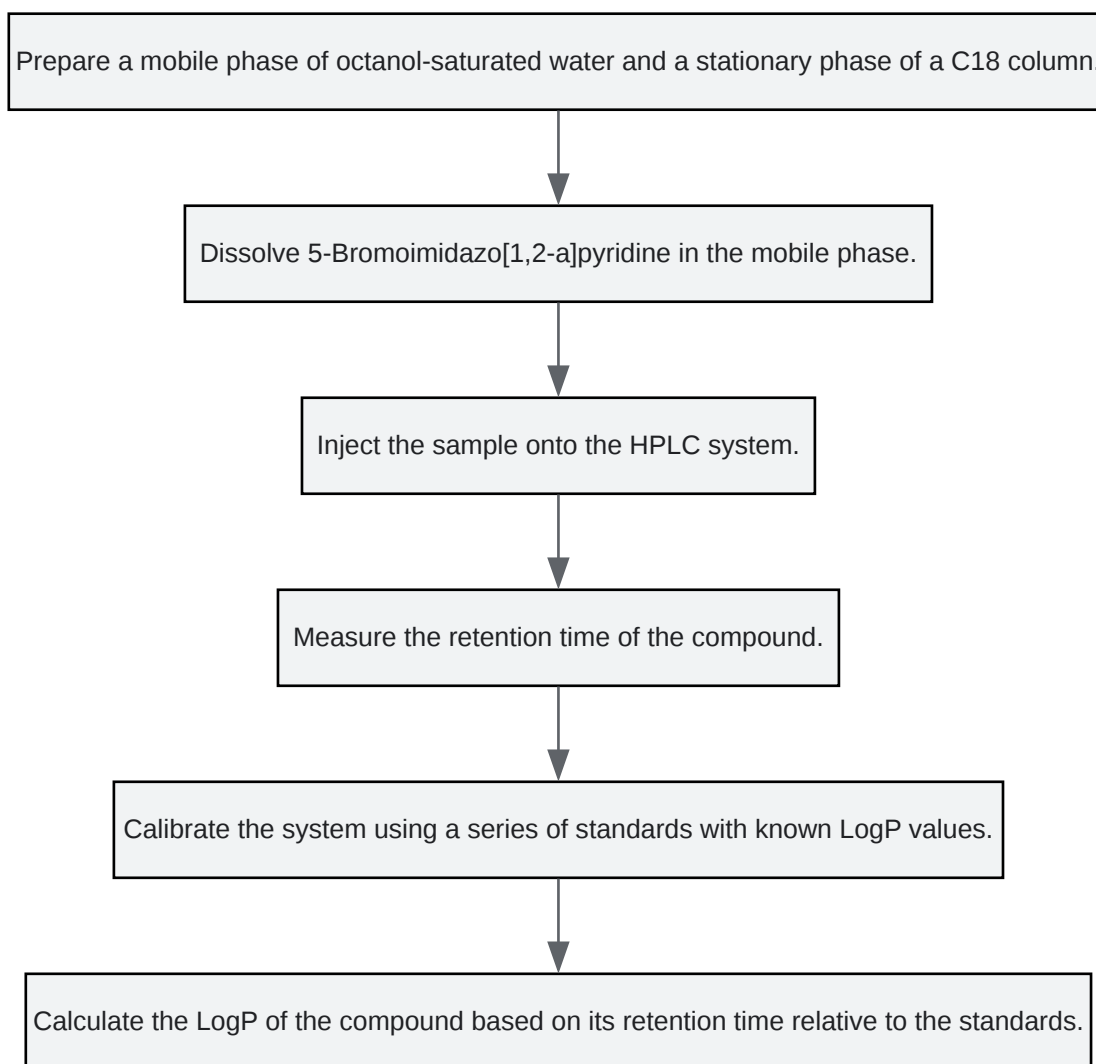
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Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

LogP Determination by HPLC

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical predictor of its pharmacokinetic properties.

Workflow for LogP Determination:



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Caption: Workflow for LogP determination using reversed-phase HPLC.

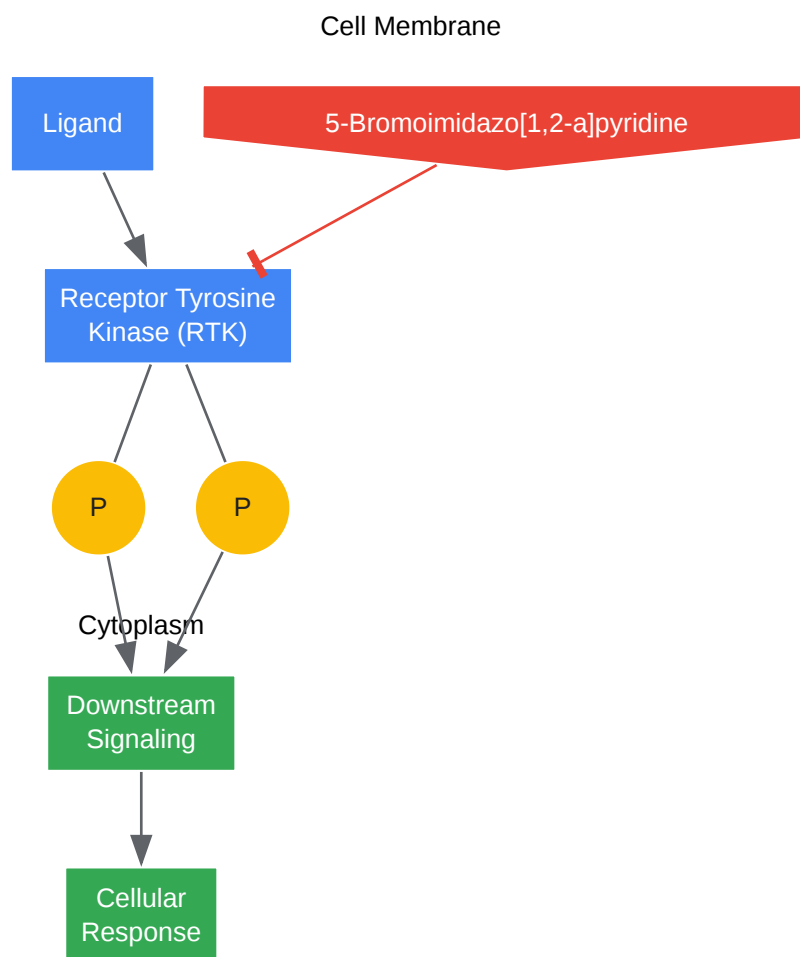
Biological Context and Potential Signaling Pathways

While specific biological data for **5-Bromoimidazo[1,2-a]pyridine** is limited in the public domain, the broader class of imidazo[1,2-a]pyridine derivatives has been extensively studied and shown to interact with various key signaling pathways implicated in diseases such as cancer. These compounds have been investigated as inhibitors of several protein kinases.

Potential signaling pathways that could be modulated by imidazo[1,2-a]pyridine derivatives include:

- **PI3K/Akt/mTOR Pathway:** This is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Several imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of PI3K or mTOR, making this a promising area of investigation for **5-Bromoimidazo[1,2-a]pyridine**.[\[3\]](#)
- **STAT3/NF-κB Pathway:** These transcription factors are involved in inflammation and cancer. Some imidazo[1,2-a]pyridine derivatives have been shown to modulate this pathway, suggesting potential anti-inflammatory and anti-cancer activities.[\[4\]](#)[\[5\]](#)
- **c-Met and PDGFR Signaling:** These receptor tyrosine kinases are often dysregulated in cancer. Imidazo[1,2-a]pyridine-based compounds have been developed as potent inhibitors of c-Met and PDGFR.[\[6\]](#)[\[7\]](#)

Below is a generalized representation of a receptor tyrosine kinase (RTK) signaling pathway that could be targeted by a hypothetical **5-Bromoimidazo[1,2-a]pyridine** inhibitor.



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Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase by **5-Bromoimidazo[1,2-a]pyridine**.

Conclusion

5-Bromoimidazo[1,2-a]pyridine is a valuable scaffold for the development of new chemical entities. This guide has summarized its known physicochemical properties and provided standardized protocols for the determination of key parameters that are currently unavailable. The exploration of the biological activities of the broader imidazo[1,2-a]pyridine class suggests that **5-Bromoimidazo[1,2-a]pyridine** and its derivatives may hold potential as modulators of important cellular signaling pathways. Further experimental investigation is warranted to fully

elucidate the physicochemical profile and the specific biological targets of this compound, which will be crucial for its future applications in drug discovery and development.

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